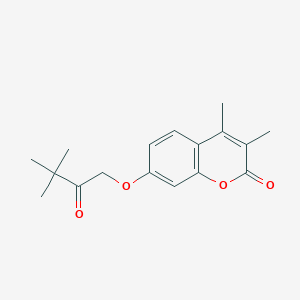
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structural features, including a chromenone core substituted with a 3,3-dimethyl-2-oxobutoxy group and two methyl groups at positions 3 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutyric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed to monitor the reaction progress and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted chromenone derivatives.
Applications De Recherche Scientifique
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the formulation of specialty chemicals, dyes, and fragrances.
Mécanisme D'action
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
- 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
- 7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
Uniqueness
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core. The presence of the 3,3-dimethyl-2-oxobutoxy group and the two methyl groups at positions 3 and 4 confer distinct chemical and biological properties compared to other similar compounds. These structural features may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10-11(2)16(19)21-14-8-12(6-7-13(10)14)20-9-15(18)17(3,4)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZHFIJBBBSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B5830376.png)
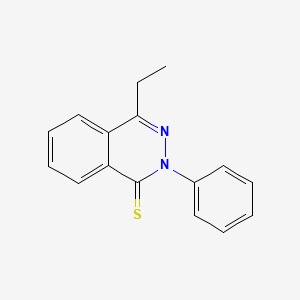
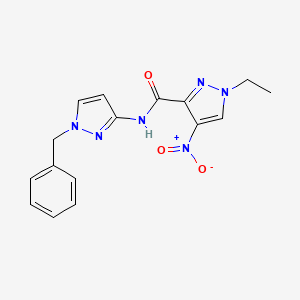
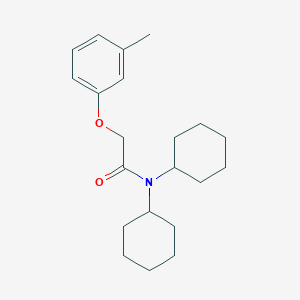
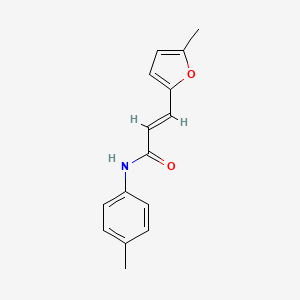
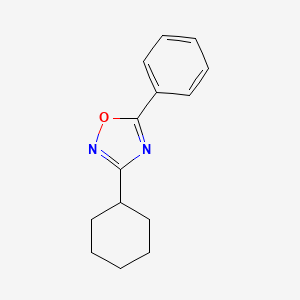
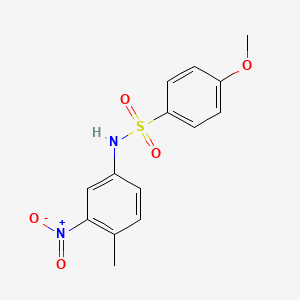
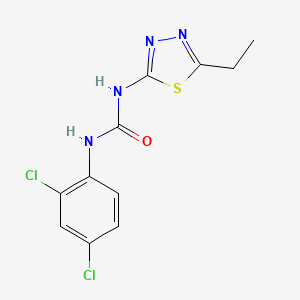
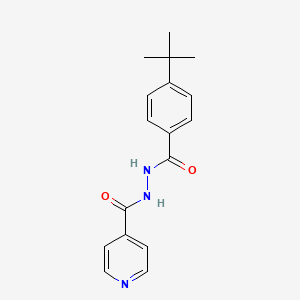
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
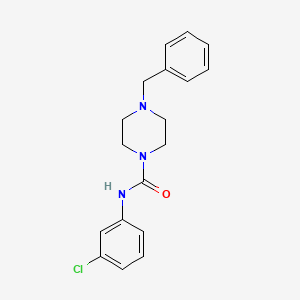
![2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B5830493.png)
![4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide](/img/structure/B5830500.png)
